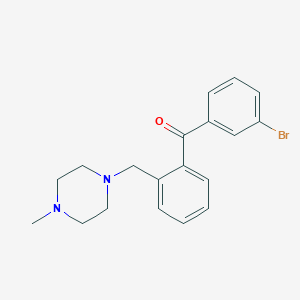

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

説明

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative characterized by a bromine substituent at the 3'-position of one aromatic ring and a 4-methylpiperazinomethyl group at the 2-position of the adjacent ring (CAS: 898763-21-8; molecular formula: C₁₉H₂₁BrN₂O) . This compound belongs to a class of structurally modified benzophenones designed to enhance pharmacological or material properties through targeted substitutions. Benzophenones are widely studied for their roles in organic synthesis, photochemistry, and bioactive molecule development . The 4-methylpiperazine moiety in this compound may improve solubility or receptor-binding affinity, while the bromine atom could influence electronic properties or steric interactions .

特性

IUPAC Name |

(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQDFWWTJXLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643870 | |

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-01-2 | |

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes

The typical synthetic route for preparing this compound can be summarized as follows:

Starting Material : The synthesis begins with 2-(4-methylpiperazinomethyl)benzophenone as the precursor compound.

Bromination : The bromination reaction is performed using bromine (Br₂) or N-bromosuccinimide (NBS). The choice of brominating agent can influence the selectivity and yield of the reaction. The reaction is typically conducted in a solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) under controlled conditions.

Reaction Conditions : The bromination is generally carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 3' position. Reaction times can vary but are often optimized to ensure maximum yield while minimizing side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, leading to improved reaction kinetics and yields.

Optimized Reaction Conditions : Parameters such as temperature, pressure, and concentration are meticulously controlled to enhance product purity and yield.

Purification Techniques : Post-reaction, purification methods such as column chromatography or recrystallization are employed to isolate the desired product from unreacted materials and byproducts.

Reaction Mechanisms

The mechanisms involved in the preparation of this compound can be described as follows:

Electrophilic Aromatic Substitution : The bromination step primarily involves electrophilic aromatic substitution where the aromatic ring of the benzophenone reacts with a bromine electrophile.

Nucleophilic Substitution : Following bromination, nucleophilic substitution occurs when the piperazine moiety attacks the carbon atom bonded to bromine, resulting in the formation of this compound.

Analytical Techniques for Characterization

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines structural integrity and purity. Signals corresponding to protons in different environments are analyzed. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity levels and separation efficiency from impurities. |

| Mass Spectrometry (MS) | Confirms molecular weight and structure through fragmentation patterns. |

Research Applications

The unique structure of this compound makes it a valuable compound in medicinal chemistry research, particularly for:

Drug Development : Its bromine substituent allows for further derivatization in drug design, potentially enhancing bioactivity.

Structure-Activity Relationship Studies : The compound can be used as a scaffold for designing new therapeutic agents targeting various biological pathways.

化学反応の分析

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

科学的研究の応用

3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

類似化合物との比較

Photochemical Behavior

Benzophenones with halogen and nitrogen-containing substituents exhibit distinct photostability. For example, this compound is predicted to have moderate photostability due to bromine’s electron-withdrawing effects, whereas fluorine-substituted derivatives (e.g., 4'-Bromo-3'-fluoro) show higher resistance to UV degradation . In contrast, BP-3 degrades rapidly under sunlight, releasing reactive byproducts .

Challenges and Limitations

- Availability: this compound is listed as discontinued in commercial catalogs, limiting accessibility for further studies .

- Structural Misassignment Risks: As seen in natural benzophenones like selagibenzophenone B, minor structural discrepancies (e.g., substituent position) can lead to incorrect bioactivity interpretations, emphasizing the need for rigorous spectroscopic validation .

生物活性

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. Its structure allows for various biological interactions, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential derivatives.

Chemical Structure

The chemical formula of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 364.29 g/mol

The compound features a benzophenone moiety with a bromine atom at the 3' position and a piperazine derivative at the 2-position, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzophenone derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptotic Induction : Studies suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This is crucial for the elimination of malignant cells .

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, leading to the synthesis of diverse derivatives that may enhance biological activity.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Cell Cycle Arrest : The compound interferes with the normal progression of the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : The compound can affect various signaling pathways related to cell survival and proliferation, including those involving PI3K/Akt and MAPK pathways.

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 70% inhibition at a concentration of 10 µM). The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Derivatives and Future Directions

The ability to modify the bromine atom through nucleophilic substitution opens avenues for synthesizing new derivatives that may exhibit enhanced biological properties. Future research should focus on:

- Structure-Activity Relationship (SAR) studies to identify which modifications lead to improved efficacy.

- In vivo studies to validate the anticancer potential observed in vitro.

- Exploration of other therapeutic areas , such as antimicrobial or anti-inflammatory activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。